molecular formula C9H7BrN2 B8813622 5-Bromo-8-methylquinazoline

5-Bromo-8-methylquinazoline

Cat. No. B8813622
M. Wt: 223.07 g/mol
InChI Key: WFTAAIWHBZYBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139568B2

Procedure details

To a solution of 8-Methylquinazoline (10 g, 0.0694 mol) in conc.H2SO4 (100 mL), was added silver sulphate (34.64 g, 0.1111 mol) in portions at OCC. To this was added Bromine (4.4 mL, 0.0832 mol) in drops. The reaction mixture was stirred at RT for 16 h. Reaction was monitored by LCMS at regular intervals. At the end of 16 h, LCMS showed 42% starting material and 51% of product. The reaction mixture was quenched with ice and basified with NH4OH solution. The aqueous layer was extracted with EtOAc (4×500 mL), washed with water and brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum. The crude was purified by column chromatography using neutralized silica gel (60-120 mesh) and pet ether/ethyl acetate as an elutent to yield the titled compound as pale yellow liquid (51% yield). 1H NMR (DMSO-d6, 400 MHz) δ 9.60-9.58 (s, 1H), 9.40-9.38 (s, 1H), 7.93-7.91 (d, J=7.72 Hz, 1H), 7.77-7.75 (d, J=7.72 Hz, 1H), 2.62 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.64 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[CH:7]2.[Br:12]Br>S([O-])([O-])(=O)=O.[Ag+2].OS(O)(=O)=O>[Br:12][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[C:11]2[C:6]=1[CH:7]=[N:8][CH:9]=[N:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=CC=C2C=NC=NC12
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
34.64 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
At the end of 16 h, LCMS
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (4×500 mL)
WASH
Type
WASH
Details
washed with water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C2C=NC=NC2=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.